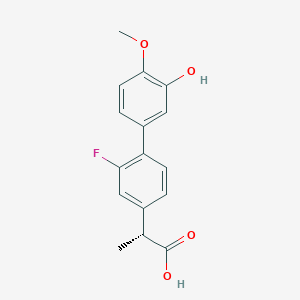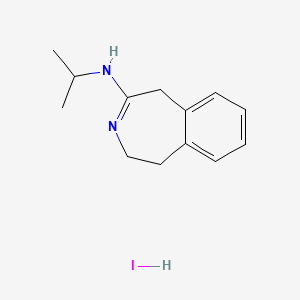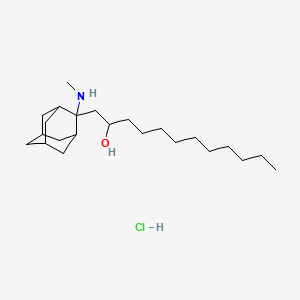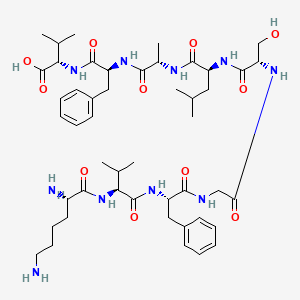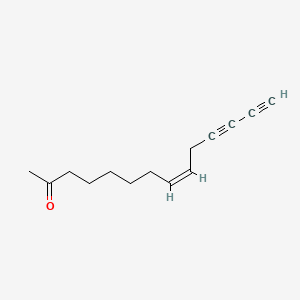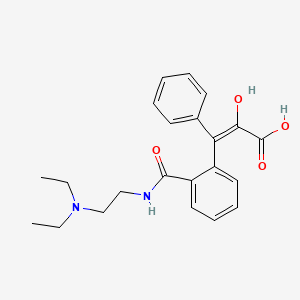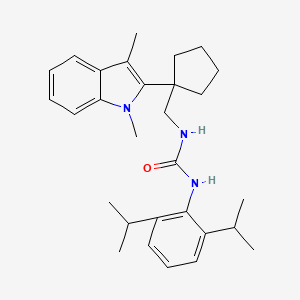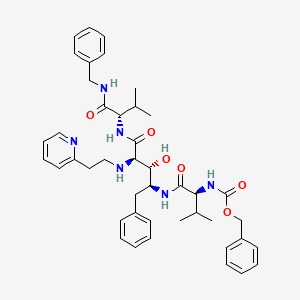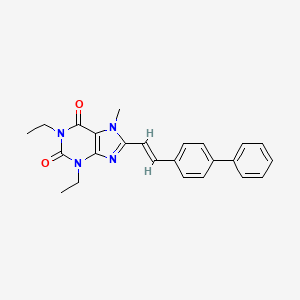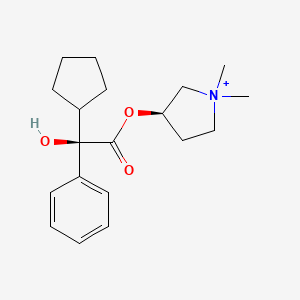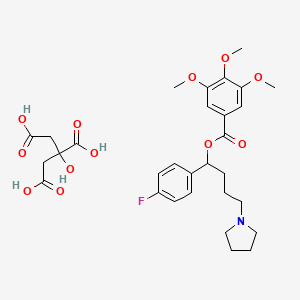
alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidine ring, and a trimethoxybenzoate moiety. The citrate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(4-fluorophenyl)-4-oxobutyl-3-pyrrolidinyl 3,4,5-trimethoxybenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted cyclization and the use of specific catalysts can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes at the molecular level.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Wirkmechanismus
The mechanism of action of alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate involves its interaction with specific molecular targets. One key target is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide: This compound shares structural similarities with alpha-(4-Fluorophenyl)-1-pyrrolidinebutanol 3,4,5-trimethoxybenzoate citrate and has been studied for its anticancer properties.
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives: These compounds also feature the trimethoxybenzoyl group and have shown significant anticancer activity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to disrupt microtubule dynamics and its stability in various conditions make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
102584-34-9 |
|---|---|
Molekularformel |
C30H38FNO12 |
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
[1-(4-fluorophenyl)-4-pyrrolidin-1-ylbutyl] 3,4,5-trimethoxybenzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H30FNO5.C6H8O7/c1-28-21-15-18(16-22(29-2)23(21)30-3)24(27)31-20(17-8-10-19(25)11-9-17)7-6-14-26-12-4-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,15-16,20H,4-7,12-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
YGUVQEHBJAHVGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CCCN2CCCC2)C3=CC=C(C=C3)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


